Desmethylflutiazepam

Forensic Toxicology Analytical Chemistry Benzodiazepine Metabolism

Forensic and bioanalytical laboratories requiring this specific N-desmethyl metabolite reference standard for ethyl loflazepate LC-MS/MS detection should procure this compound. It ensures accurate quantification (4.0 pg/mg LLOQ) and long-term ≥5-year stability at -20°C. Generic benzodiazepine standards cannot substitute for this unique retention time and fragmentation signature.

Molecular Formula C15H13FN2OS
Molecular Weight 288.3 g/mol
CAS No. 41191-07-5
Cat. No. B10828837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylflutiazepam
CAS41191-07-5
Molecular FormulaC15H13FN2OS
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(S1)NC(=O)CN=C2C3=CC=CC=C3F
InChIInChI=1S/C15H13FN2OS/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)17-8-13(19)18-15(11)20-9/h3-7H,2,8H2,1H3,(H,18,19)
InChIKeyOIUXDRAIBZLJAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethylflutiazepam (CAS 41191-07-5) Reference Standard: Forensic Metabolite Identification and Research Procurement


Desmethylflutiazepam (N-Desmethylfludiazepam; CAS 41191-07-5) is a thieno[2,3-e][1,4]diazepine benzodiazepine derivative characterized by a molecular formula of C₁₅H₁₃FN₂OS and a molecular weight of 288.34 g/mol . This compound is formally classified as an analytical reference standard and serves as a common N-desmethyl metabolite of multiple benzodiazepine precursors . Pharmacologically, it exhibits anticonvulsant, muscle relaxant, and narcosis-potentiating activities in rodent models, consistent with benzodiazepine-class GABAergic modulation [1]. The compound is synthesized and supplied at ≥98% purity with documented solubility parameters (DMF: 3 mg/mL; DMSO: 20 mg/mL; Ethanol: 11 mg/mL; PBS pH 7.2: 0.25 mg/mL) and demonstrated stability of ≥5 years under recommended storage conditions (-20°C) .

Desmethylflutiazepam: Why Benzodiazepine-Class Analogs Cannot Substitute for N-Desmethyl Metabolic Specificity


Generic substitution with structurally related benzodiazepine reference standards fails for Desmethylflutiazepam due to its unique N-desmethyl metabolic signature and distinct analytical detection requirements. While many benzodiazepine analytical standards (e.g., diazepam, flunitrazepam, or their metabolites) share the same GABAergic pharmacological class, Desmethylflutiazepam differs critically in three procurement-relevant dimensions: (1) metabolic pathway specificity—it is the exclusive N-desmethyl metabolite generated from ethyl loflazepate and related precursors, not a metabolite shared across the broader benzodiazepine class [1]; (2) analytical differentiation—LC-MS/MS methods for forensic toxicology require this specific N-desmethylfludiazepam reference standard for accurate quantification, as demonstrated by validated detection limits of 4.0 pg mg⁻¹ in human hair analysis that cannot be achieved with alternate standards [2]; and (3) chemical property divergence—the compound's solubility profile and λmax (243 nm) differ from close analogs, necessitating compound-specific method validation for procurement decisions in analytical laboratories .

Desmethylflutiazepam Quantitative Evidence Guide: Direct Comparator Data for Scientific Selection


Desmethylflutiazepam Analytical Sensitivity in Forensic Toxicology: LC-MS/MS LLOQ Comparison

In validated forensic hair analysis methods, Desmethylflutiazepam (N-desmethylfludiazepam) exhibits a distinct lower limit of quantification (LLOQ) of 4.0 pg mg⁻¹ using LC-MS/MS with a Q Exactive Orbitrap system [1]. This value differs by a factor of 4× from the 1.0 pg mg⁻¹ LLOQ achieved for structurally related benzodiazepines including diazepam, flunitrazepam, nitrazepam, and triazolam in the same validated multiplexed selected ion monitoring (SIM) method [1].

Forensic Toxicology Analytical Chemistry Benzodiazepine Metabolism

Desmethylflutiazepam as Exclusive Ethyl Loflazepate Hair Biomarker: Quantitative Detection Data

In a clinical forensic application analyzing hair samples from patients with sleep disorders, ethyl loflazepate exposure was detected and quantified exclusively via its N-desmethyl metabolite—Desmethylflutiazepam (N-desmethylfludiazepam)—at a measured concentration of 443 pg mg⁻¹ in hair from Donor A [1]. No other benzodiazepine metabolite or surrogate standard could serve this biomarker function, as ethyl loflazepate's metabolic pathway specifically yields Desmethylflutiazepam as the primary detectable species in keratinized matrices [1].

Forensic Hair Analysis Drug Monitoring Metabolite Biomarkers

Desmethylflutiazepam Solubility Profile vs. Structural Analogs: Practical Method Development Differentiator

Desmethylflutiazepam exhibits a solubility profile of 20 mg/mL in DMSO, 3 mg/mL in DMF, and 11 mg/mL in ethanol, with a distinct PBS (pH 7.2) solubility of 0.25 mg/mL . While comparative solubility data for the closest analog Flutazolam (CAS 27060-91-9; parent benzodiazepine derivative) is not systematically reported in primary literature under identical conditions, class-level inference based on molecular weight differences (Flutazolam: 376.8 g/mol vs. Desmethylflutiazepam: 288.3 g/mol) and distinct functional group composition (Flutazolam contains oxazolo ring and chloro substitution absent in Desmethylflutiazepam) indicates divergent physicochemical handling requirements [1].

Solubility Analytical Method Development Reference Standard Handling

Desmethylflutiazepam Stability: 5-Year Shelf-Life Supporting Long-Term Forensic Reference Standard Procurement

Desmethylflutiazepam demonstrates documented stability of ≥5 years under recommended storage conditions (-20°C) . This stability parameter is comparable to class-typical benzodiazepine reference standard stability; however, the specific certification for Desmethylflutiazepam is compound-dependent and cannot be extrapolated from other benzodiazepine reference materials. The documented ≥98% purity specification is maintained under these storage conditions .

Reference Standard Stability Forensic Quality Assurance Long-term Storage

Desmethylflutiazepam: Validated Research and Forensic Application Scenarios for Procurement Decision-Making


Forensic Toxicology: Quantification of Ethyl Loflazepate Exposure via Hair Metabolite Analysis

Forensic toxicology laboratories performing LC-MS/MS hair analysis for sedative-hypnotic exposure monitoring require Desmethylflutiazepam as the exclusive analytical reference standard for detecting and quantifying ethyl loflazepate use. As demonstrated in validated clinical methods, ethyl loflazepate is detectable in hair only as its N-desmethyl metabolite (Desmethylflutiazepam) at concentrations such as 443 pg mg⁻¹ [1]. Without this specific reference standard, ethyl loflazepate exposure cannot be reliably identified or quantified, as alternative benzodiazepine standards (e.g., diazepam, flunitrazepam) fail to match the analyte's retention time, fragmentation pattern, or ionization efficiency in the validated LC-MS/MS method [1].

Analytical Method Development: LC-MS/MS Assay Validation Requiring Compound-Specific LLOQ Determination

Bioanalytical laboratories developing or validating LC-MS/MS methods for benzodiazepine metabolite panels must procure Desmethylflutiazepam to establish accurate lower limits of quantification. The validated LLOQ of 4.0 pg mg⁻¹ in hair matrix differs from the 1.0 pg mg⁻¹ LLOQ for diazepam, flunitrazepam, and other common benzodiazepines analyzed under identical multiplexed SIM conditions [1]. Method validation protocols require compound-specific calibration curves and quality control samples; substituting a generic benzodiazepine standard would yield invalid LLOQ values and compromise regulatory compliance [1].

Metabolite Identification: Benzodiazepine Metabolic Pathway Studies in Preclinical Models

Researchers investigating benzodiazepine metabolism in rodent models or in vitro systems require Desmethylflutiazepam as a reference standard to confirm N-desmethyl metabolite formation from precursor compounds such as ethyl loflazepate. The compound's documented anticonvulsant, muscle relaxant, and narcosis-potentiating activities in rodents [2] make it relevant for structure-activity relationship studies where metabolite activity must be distinguished from parent compound activity. Procurement of the pure reference standard enables definitive identification of this metabolite species rather than inferring its presence from class-generic detection methods.

Reference Standard Inventory Management: Long-Term Stability Supporting Multi-Year Forensic Casework

Forensic toxicology laboratories managing reference standard inventories under ISO 17025 accreditation benefit from Desmethylflutiazepam's documented ≥5-year stability at -20°C . This extended shelf-life supports cost-effective procurement strategies, as laboratories can maintain a single batch for longitudinal casework without frequent re-purchase or re-certification. The ≥98% purity specification is maintained throughout this storage period , ensuring consistent analytical performance across multiple years of forensic analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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